2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid is a complex organic compound characterized by the presence of multiple substituents on a benzene ring This compound contains bromine, nitro, carbamothioylamino, and diiodobenzoic acid groups, making it a highly functionalized molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Bromination: Introduction of the bromine atom into the benzene ring using bromine (Br₂) and a catalyst such as iron(III) bromide (FeBr₃).
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Carbamothioylation: Formation of the carbamothioylamino group through the reaction of the intermediate with thiourea.
Iodination: Introduction of iodine atoms using iodine (I₂) and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: The carbamothioyl group can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the halogens.
Scientific Research Applications
2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine and iodine atoms may facilitate binding to proteins or nucleic acids, affecting their function. The carbamothioyl group can form covalent bonds with thiol groups in proteins, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-nitrobenzoic acid
- 2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid
- 2-Bromo-5-chlorobenzonitrile
Uniqueness
2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid is unique due to the combination of bromine, nitro, carbamothioylamino, and diiodobenzoic acid groups in a single molecule. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H8BrI2N3O5S |
---|---|
Molecular Weight |
676.0 g/mol |
IUPAC Name |
2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C15H8BrI2N3O5S/c16-10-2-1-7(21(25)26)5-8(10)13(22)20-15(27)19-12-9(14(23)24)3-6(17)4-11(12)18/h1-5H,(H,23,24)(H2,19,20,22,27) |
InChI Key |
WSMUKZSTXXKYLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=C(C=C2I)I)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.